3-乙基苯甲酸

概述

描述

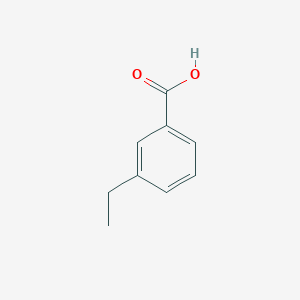

3-Ethylbenzoic acid is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.17 g/mol . This compound is used as a reagent to prepare bi-aryl amines that act as M3 muscarinic acetylcholine receptor antagonists .

Molecular Structure Analysis

The molecular structure of 3-Ethylbenzoic acid consists of a benzene ring substituted with a carboxylic acid group (COOH) and an ethyl group (C2H5) . The InChI representation of the molecule is InChI=1S/C9H10O2/c1-2-7-4-3-5-8 (6-7)9 (10)11/h3-6H,2H2,1H3, (H,10,11) .

Physical And Chemical Properties Analysis

3-Ethylbenzoic acid has a molecular weight of 150.17 g/mol . It has a computed XLogP3 value of 2.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 37.3 Ų .

科学研究应用

-

Thermophysical Property Data Analysis

- Field : Physical Chemistry

- Application : 3-Ethylbenzoic acid is used in the study of thermophysical properties. These properties are essential for understanding the behavior of substances in various states (solid, liquid, gas) and under different conditions of temperature and pressure .

- Method : The data for these studies are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .

- Results : The data includes triple point temperature, normal boiling temperature, critical temperature and pressure, density, and enthalpy of vaporization or sublimation .

-

Molecular Modeling

- Field : Computational Chemistry

- Application : 3-Ethylbenzoic acid can be used in molecular modeling studies. These studies are crucial for understanding the interactions between molecules, predicting the behavior of chemical systems, and designing new molecules with desired properties .

- Method : The Automated Topology Builder (ATB) and Repository is used for generating and storing the molecular topologies .

- Results : The results of these studies can be used in the study of biomolecule:ligand complexes, free energy calculations, structure-based drug design, and refinement of x-ray crystal complexes .

-

Thermal Decomposition Studies

- Field : Thermal Analysis

- Application : 3-Ethylbenzoic acid can be used in the study of thermal decomposition mechanisms. This is important for understanding how the compound breaks down under heat, which can be useful in various fields such as materials science and chemical engineering .

- Method : The thermal decomposition of the compound is studied using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Fourier Transform Infrared Spectroscopy (FTIR) can be used to analyze the gases evolved during decomposition .

- Results : The results of these studies can provide insights into the stability of the compound under different temperatures and the products formed during its decomposition .

-

Luminescence Studies

- Field : Material Science

- Application : 3-Ethylbenzoic acid can be used in the synthesis of lanthanide complexes, which exhibit characteristic luminescence. This makes them useful in the development of new luminescent materials .

- Method : The synthesis involves the reaction of lanthanide ions with 3-Ethylbenzoic acid and 2,2′:6′,2′′-terpyridine. The resulting complexes are then characterized using techniques like X-ray diffraction, IR spectroscopy, and UV spectroscopy .

- Results : The complexes exhibit characteristic luminescence, indicating that the ligands can act as sensitizing chromophores in these systems .

-

Gas Phase Thermochemistry

- Field : Physical Chemistry

- Application : 3-Ethylbenzoic acid can be used in the study of gas phase thermochemistry. This involves the measurement of the heat evolved or absorbed in chemical reactions, particularly combustion reactions, that occur in the gas phase .

- Method : The heat of combustion is measured using a bomb calorimeter, and the heat of formation is calculated from the heats of combustion of the compound and its elements .

- Results : The results provide valuable information about the stability of the compound and its reactivity in various chemical reactions .

-

Deep Eutectic Solvents

- Field : Green Chemistry

- Application : 3-Ethylbenzoic acid can be used in the preparation of deep eutectic solvents (DESs). DESs are a type of ionic liquid with remarkable solvating properties, and they are used as green alternatives to traditional organic solvents .

- Method : The DES is prepared by mixing 3-Ethylbenzoic acid with a suitable hydrogen bond donor, such as choline chloride, under heat .

- Results : The resulting DES can be used in various applications, including organic synthesis, catalysis, and extraction processes .

安全和危害

When handling 3-Ethylbenzoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . It is also recommended to ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

3-ethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUSUAKIRZZMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210924 | |

| Record name | Benzoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethylbenzoic acid | |

CAS RN |

619-20-5 | |

| Record name | Benzoic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOIC ACID, 3-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9G60IQ0A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

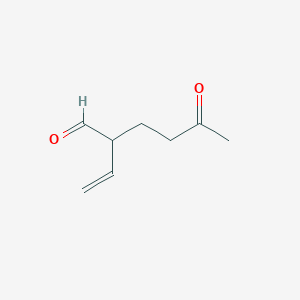

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[4-[[(2R,4S)-2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]aniline](/img/structure/B123486.png)